5-bromo-N-(pyridin-3-yl)thiazol-2-amine
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Overview
Description
5-bromo-N-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 2-position, which is further connected to a pyridine ring at the 3-position. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Coupling with Pyridine: The final step involves coupling the thiazole derivative with pyridine-3-amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, such as aryl halides, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Ammonia or primary amines under basic conditions.
Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized thiazole derivatives with modified functional groups.
Coupling Products: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
5-bromo-N-(pyridin-3-yl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)thiazol-2-amine: Lacks the bromine substitution at the 5-position.
5-chloro-N-(pyridin-3-yl)thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-methyl-N-(pyridin-3-yl)thiazol-2-amine: Substituted with a methyl group at the 5-position.
Uniqueness
5-bromo-N-(pyridin-3-yl)thiazol-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets . Additionally, the bromine substitution can affect the compound’s electronic properties, making it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C8H6BrN3S |
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Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-bromo-N-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6BrN3S/c9-7-5-11-8(13-7)12-6-2-1-3-10-4-6/h1-5H,(H,11,12) |
InChI Key |
YCEGXEAMIJRCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(S2)Br |
Origin of Product |
United States |
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